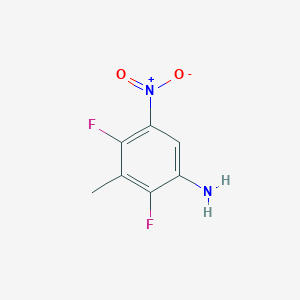(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI) CAS No. 1572180-69-8](/img/structure/B6297001.png)
[2,6-Bis(1-methylethyl)benzenaminato(2-)](2,5-dimethyl-1H-pyrrol-1-yl)(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Schrock’s Catalyst , is a reagent used for a wide range of catalyzed ring-closing and ring-opening metathesis reactions . It has the molecular formula C30H35F12MoNO2 and a molecular weight of 765.53 .
Synthesis Analysis
The synthesis of this compound involves a multistep process . The reagent is air and moisture sensitive, and reactions are usually carried out in a dry box or using a Schlenk line . All reaction solvents are usually dried, distilled, and often degassed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray crystal structure .Chemical Reactions Analysis
This compound is used in a wide range of catalyzed ring-closing and ring-opening metathesis reactions . Reactions are usually carried out under argon or nitrogen .Physical And Chemical Properties Analysis
This compound is soluble in common organic solvents such as benzene, toluene, hexanes, methylene chloride, and dichloroethane . It is supplied in the form of a yellow to orange powder .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Binuclear Dioxomolybdenum(VI) Complexes Synthesis and Analysis :In 2020, Biswal et al. synthesized a series of binuclear dioxomolybdenum(VI) complexes with the general formula [(MoO2L)2(N–N)]. These complexes were characterized using various techniques, including X-ray diffraction. The study explored the influence of auxiliary ligands on the structural and supramolecular features of these complexes, providing insights into non-covalent interactions and molecular orbitals (Biswal et al., 2020).
Chemical Synthesis and Properties
- Conducting Polymers from Pyrrole-Based Monomers :A 1996 study by Sotzing et al. discussed the synthesis of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to the one inquired about. These monomers were shown to oxidize at low potentials, forming stable conducting polymers, indicating potential applications in electronic materials (Sotzing et al., 1996).
Chemical Reactions and Applications
- Oxidative Trimerization of Diphenylpyrrole :Petruso et al. (1982) studied the oxidative reaction of 2,5-diphenylpyrrole, which led to various products including dimer and trimer forms. This study provides a fundamental understanding of the chemical behavior of pyrrole derivatives, which could be relevant for the chemical under discussion (Petruso et al., 1982).
Supramolecular Chemistry and Ligand Design
- Pyridine-Based Ligands for Supramolecular Chemistry :In 1999, Schubert and Eschbaumer synthesized 2,6-Bis(trimethyltin)pyridine and utilized it for Stille-type coupling, demonstrating its utility in constructing pyridine-based ligands for supramolecular chemistry. This research contributes to the understanding of the synthesis and application of pyridine ligands in molecular design (Schubert & Eschbaumer, 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O.C12H17N.C10H12.C6H8N.Mo/c31-30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(30)25-19-11-4-12-20-25;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-21,31H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQJSQFOMLLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H59MoN2O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)
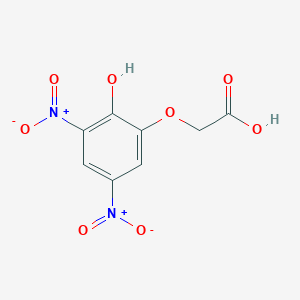
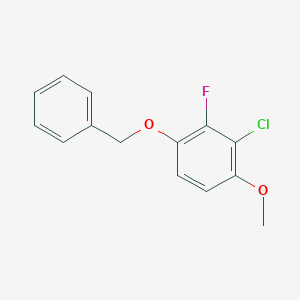
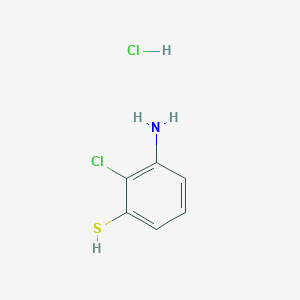


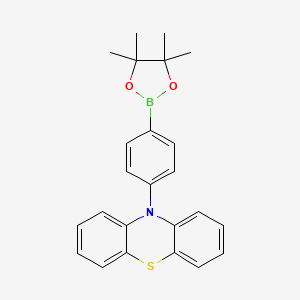
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)
![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
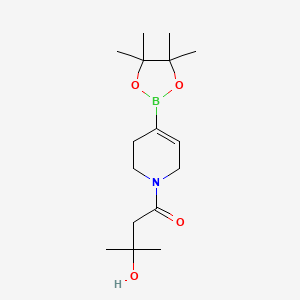

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)
